Benzbromarone Impurity 4
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Overview
Description
Benzbromarone Impurity 4, also known as (4-Hydroxyphenyl) (5-nitro-2-propylbenzofuran-3-yl)methanone, is a chemical compound with the molecular formula C18H15NO5 and a molecular weight of 325.3 g/mol . It is an impurity found in the synthesis of Benzbromarone, a uricosuric agent used in the treatment of gout .
Preparation Methods
The preparation of Benzbromarone Impurity 4 involves several synthetic routes and reaction conditions. One common method includes the following steps:
Acetylation Reaction: This step involves the acetylation of 3,5-dibromo-4-hydroxybenzoic acid.
Friedel-Crafts Reaction: The acetylated product undergoes a Friedel-Crafts acylation reaction with 2-ethyl benzofuran.
Hydrolysis Reaction: The final step involves hydrolysis to yield this compound
These methods are designed to be simple, safe, and environmentally friendly, making them suitable for industrial production .
Chemical Reactions Analysis
Benzbromarone Impurity 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Benzbromarone Impurity 4 has several scientific research applications, including:
Analytical Method Development: It is used in the development and validation of analytical methods for the detection and quantification of impurities in pharmaceutical formulations.
Quality Control: It is used in quality control applications for the production of Benzbromarone.
Biological Studies: It is used in studies to understand the biological effects and toxicity of impurities in pharmaceutical compounds.
Mechanism of Action
it is known that Benzbromarone, the parent compound, is a potent inhibitor of the enzyme xanthine oxidase, which plays a role in the production of uric acid . Benzbromarone also inhibits the urate transporter 1 (URAT1) in the kidneys, reducing the reabsorption of uric acid and promoting its excretion .
Comparison with Similar Compounds
Benzbromarone Impurity 4 can be compared with other similar compounds, such as:
6-Hydroxy Benzbromarone: A metabolite of Benzbromarone with potent inhibitory effects on endothelial cell migration and angiogenesis.
5-Hydroxy Benzbromarone: Another metabolite with less potent inhibitory effects compared to 6-Hydroxy Benzbromarone.
1’-Hydroxy Benzbromarone: A metabolite with lower potency in inhibiting endothelial cell migration and angiogenesis.
This compound is unique due to its specific structure and the role it plays as an impurity in the synthesis of Benzbromarone .
Properties
Molecular Formula |
C17H12Br2O3 |
---|---|
Molecular Weight |
424.1 g/mol |
IUPAC Name |
(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-6-yl)methanone |
InChI |
InChI=1S/C17H12Br2O3/c1-2-12-5-9-3-4-10(8-15(9)22-12)16(20)11-6-13(18)17(21)14(19)7-11/h3-8,21H,2H2,1H3 |
InChI Key |
ZTCLYNLCMTUTHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(O1)C=C(C=C2)C(=O)C3=CC(=C(C(=C3)Br)O)Br |
Origin of Product |
United States |
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